![molecular formula C13H18O3 B3005746 2-(3-Tert-butylphenoxy)propanoic acid CAS No. 50397-71-2](/img/structure/B3005746.png)
2-(3-Tert-butylphenoxy)propanoic acid
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Overview
Description
2-(3-Tert-butylphenoxy)propanoic acid, also known as TBPA, is a synthetic organic compound that has many uses in the scientific and medical fields. It is a member of the phenoxyacetic acid family, which has a wide range of applications. TBPA has been used in various lab experiments, as a reagent in chemical synthesis, as a component of pharmaceuticals, and as a surfactant. In addition, it has been studied for its potential use in a variety of medical treatments.
Scientific Research Applications
Proteomics Research
2-(3-Tert-butylphenoxy)propanoic acid: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical tool to investigate protein interactions and stability, aiding in the understanding of cellular processes at the molecular level .
Mechanism of Action
Target of Action
It is known that carboxylic acids, such as propanoic acid, can interact with various enzyme systems .
Mode of Action
It is known that carboxylic acids can undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .
Biochemical Pathways
The compound is likely metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . Some organisms have enzyme systems that can convert succinate to propionyl-CoA and through various further steps to propionate, CO2, or propionyl phosphate .
Pharmacokinetics
As a carboxylic acid, it is expected to undergo metabolism via conversion to its coa derivative .
Result of Action
The metabolism of carboxylic acids can lead to various downstream effects depending on the specific pathways involved .
properties
IUPAC Name |
2-(3-tert-butylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-6-10(8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANKFINQYMYIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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